Ceritinib - 1032900-25-6

Ceritinib

Catalog Number: EVT-253070
CAS Number: 1032900-25-6
Molecular Formula: C28H36ClN5O3S
Molecular Weight: 558.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceritinib is a selective and potent inhibitor of anaplastic lymphoma kinase (ALK). [] It is classified as a second-generation ALK inhibitor, demonstrating greater antitumor potency than first-generation inhibitors like crizotinib in preclinical studies. [] Ceritinib is of significant interest in scientific research due to its activity against various types of cancers harboring ALK gene abnormalities, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). [, ]

Future Directions

First-line Treatment for ALK-positive NSCLC

While currently approved as a second-line therapy, research is ongoing to evaluate ceritinib's potential as a first-line treatment for ALK-positive NSCLC. []

Combination Therapies

Exploration of ceritinib's synergistic potential in combination with other targeted therapies or chemotherapy is a promising area for future research. [, ]

Overcoming Ceritinib Resistance

As with all targeted therapies, resistance to ceritinib is inevitable. Identifying mechanisms of resistance and developing strategies to overcome it is crucial for maximizing the long-term benefits of ceritinib. [, ]

Drug Delivery Optimization

Improving ceritinib's delivery to target tissues, particularly the central nervous system, could enhance its efficacy and overcome limitations associated with poor blood-brain barrier penetration. []

Source and Classification

Ceritinib was developed by Novartis and is classified as an antineoplastic agent within the category of tyrosine kinase inhibitors. Its mechanism of action involves the inhibition of ALK, which plays a critical role in the pathogenesis of certain cancers. The compound was first approved by the U.S. Food and Drug Administration in 2014.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ceritinib involves several steps, with various methods reported in the literature. A notable synthesis route includes:

  1. Starting Materials: The synthesis begins with specific piperidine derivatives and pyrimidine-based compounds.
  2. Reactions: Key reactions include palladium-catalyzed hydrogenation, condensation reactions, and salt formation.
  3. Intermediate Compounds: Intermediate compounds are generated throughout the process, including specific piperidine derivatives that are crucial for the final product.

For example, one synthetic route involves using methyl alcohol as a solvent at temperatures between -10 °C to 40 °C to produce intermediate compounds that lead to Ceritinib with high yields (up to 98.8%) . Another method emphasizes a more environmentally friendly approach with fewer purification steps, enhancing industrial applicability .

Molecular Structure Analysis

Structure and Data

Ceritinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C21H22ClN5OC_{21}H_{22}ClN_5O, with a molecular weight of approximately 393.89 g/mol.

  • Structural Features: The structure includes a piperidine ring, an isopropoxy group, and a chloro-substituted pyrimidine moiety.
  • 3D Configuration: The three-dimensional conformation of Ceritinib allows for effective binding to the active site of the ALK enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

Ceritinib undergoes various chemical reactions during its synthesis:

  • Hydrogenation: Involves the reduction of specific functional groups using palladium as a catalyst.
  • Condensation Reactions: These are critical for forming the core structure of Ceritinib from simpler precursors.
  • Salt Formation: Ceritinib can exist in different salt forms, which can impact its solubility and bioavailability.

The reaction conditions are typically optimized for yield and purity, with chromatography often employed for purification .

Mechanism of Action

Process and Data

Ceritinib functions primarily as an inhibitor of ALK, disrupting downstream signaling pathways that promote cell proliferation and survival.

  • Binding Affinity: Ceritinib binds to the ATP-binding site of ALK with high affinity, preventing phosphorylation and activation of downstream targets.
  • Clinical Implications: By inhibiting ALK activity, Ceritinib effectively induces apoptosis in cancer cells harboring ALK mutations.

Studies indicate that Ceritinib not only inhibits ALK but also shows activity against other kinases such as insulin receptor substrate 1, contributing to its therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ceritinib exhibits distinct physical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.
  • Melting Point: The melting point is approximately 200 °C.

Chemical properties include stability under standard storage conditions but may degrade under extreme pH or temperature variations .

Applications

Scientific Uses

Ceritinib's primary application is in oncology as a targeted therapy for patients with ALK-positive NSCLC. Its use extends beyond treatment to include:

  • Research Applications: Used in studies investigating ALK signaling pathways and resistance mechanisms in cancer therapy.
  • Diagnostic Tools: Development of radiolabeled analogues for positron emission tomography (PET) imaging to visualize ALK-overexpressing tumors .

Additionally, innovative analytical methods have been developed for quantifying Ceritinib in pharmaceutical formulations, enhancing quality control processes in drug manufacturing .

Synthetic Chemistry and Structural Optimization

Design Rationale for Second-Generation ALK Inhibitors

Ceritinib (5-chloro-N2-{5-methyl-4-(piperidin-4-yl)-2-[(propan-2-yl)oxy]phenyl}-N4-[2-(propane-2-sulfonyl)phenyl]pyrimidine-2,4-diamine) was engineered to address primary and acquired resistance to first-generation ALK inhibitors like crizotinib. Key structural modifications focused on enhancing target binding affinity and overcoming mutation-based resistance, particularly against the "gatekeeper" mutations (e.g., L1196M) that reduce crizotinib efficacy [1] [6]. The central pyrimidine ring was retained for critical hydrogen bonding at the kinase hinge region, while strategic substitutions optimized steric and electronic properties. Compared to crizotinib, ceritinib exhibits 20-fold greater ALK inhibition potency (IC₅₀ = 200 pM vs. 3–6 nM for crizotinib) due to improved hydrophobic interactions and reduced entropic penalties upon binding [1] [5]. Additionally, the isopropylsulfonylphenyl moiety enhances solubility and confers activity against common solvent-front mutations (G1202R) that impede first-generation inhibitors [1] [2]. Crucially, ceritinib maintains intracranial efficacy through enhanced blood-brain barrier penetration, a limitation of earlier ALK inhibitors [1].

Table 1: Key Structural Features and Their Functional Roles in Ceritinib

Structural ElementRole in ActivityImpact on Pharmacokinetics
Central pyrimidine ringHydrogen bonding at kinase hinge regionMaintains target engagement
Piperidine ringSolubility modulation; site for derivatizationEnhances bioavailability
Isopropylsulfonylphenyl groupOvercomes steric hindrance from gatekeeper mutationsImproves metabolic stability
ChloropyrimidineElectrophilic center for nucleophilic displacementFacilitates synthetic modifications

Multi-Step Synthesis Pathways for Ceritinib Analogues

The synthesis of ceritinib employs convergent routes with meticulous regiochemical control. The primary patented pathway involves:

  • Reduction and Functionalization: Piperidine precursor CERI-001 undergoes catalytic hydrogenation (H₂/Pd/C) to yield CERI-002, followed by a Sandmeyer reaction introducing a bromine atom to generate bromobenzene intermediate CERI-003 [1] [8].
  • Nucleophilic Aromatic Substitution: CERI-003 couples with 5-chloro-4-nitropyrimidin-2-amine (CERI-004) under Buchwald-Hartwig conditions to form CERI-005. This step demands anhydrous solvents (e.g., THF) and palladium catalysts to achieve >80% yield [8].
  • Nitro Reduction and Final Coupling: Catalytic hydrogenation reduces CERI-005’s nitro group to an amine (CERI-006), which undergoes nucleophilic displacement with 1-bromo-2-(isopropylsulfonyl)benzene (CERI-007) in dimethylacetamide at 110°C to furnish ceritinib [1].

Alternative routes modify the piperidine tail to explore structure-activity relationships (SAR). Phosphamide and carbamate derivatives (e.g., compounds 4, 7, 9) exhibit <120 nM IC₅₀ against H2228 NSCLC cells—surpassing ceritinib’s native activity (150 nM). These analogues replace the piperidine nitrogen with electrophilic groups, synthesized via nucleophilic addition to CERI-006 intermediates [2]. Sulfoxide-based ceritinib derivatives (e.g., 18a–d) demonstrate further enhancements, with 18d showing 86% tumor growth inhibition in xenografts (vs. 72% for ceritinib) [4].

Key Intermediate Characterization in Ceritinib Production

Critical intermediates require rigorous purity control to ensure optimal ceritinib yield:

  • CRT-006 (Piperidine Amine Intermediate): Characterized by LC-MS (m/z: 318.2 [M+H]⁺) and ¹H-NMR (δ 6.85 ppm, aromatic H; δ 3.12 ppm, piperidine CH₂). Residual solvents (DMF, THF) are monitored via GC-MS to <500 ppm [8].
  • Brominated Intermediate CERI-003: Purity (>99.5%) confirmed by HPLC (retention time: 8.2 min; C18 column). Halogen content analysis ensures stoichiometric accuracy [8].
  • CRT-007 (Isopropylsulfonyl Precursor): FTIR confirms sulfonyl group (asymmetric stretch at 1320 cm⁻¹; symmetric stretch at 1145 cm⁻¹), while differential scanning calorimetry (DSC) shows sharp melting endotherm at 148°C [3].

Polymorph control is achieved through solvent-directed crystallization. Ethanol-water systems yield mixtures of Forms B/C (needle-like crystals), while acetone-water selectively produces thermodynamically stable Form A (prismatic crystals) [3]. X-ray powder diffraction (XRPD) distinguishes forms: Form A shows peaks at 2θ = 12.8°, 15.3°, 17.1°; Form B at 11.2°, 13.4°, 19.7° [3].

Table 2: Analytical Signatures of Ceritinib Polymorphs

PolymorphCrystallization SolventXRPD Peaks (2θ)Crystal MorphologyThermal Stability
Form AAcetone-water12.8°, 15.3°, 17.1°Prismatic>150°C
Form BEthanol-water11.2°, 13.4°, 19.7°Needle-like~140°C
Form CEthanol-water10.9°, 14.1°, 20.3°Plate-like~135°C

Solvent System Optimization for Crystallization Efficiency

Crystallization efficiency hinges on solvent polarity, saturation temperature, and antisolvent addition rates. For ceritinib dihydrochloride conversion:

  • Solvent Selection: CRT dihydrochloride solubility is highest in water (82 mg/mL, 25°C) and lowest in acetone (9 mg/mL). Optimal solvent mixtures include acetone-water (3:1) and ethanol-water (3:1), balancing solubility and crystal yield [3].
  • pH-Triggered Crystallization: Adjusting NaOH concentration to pH ≈11 induces ceritinib precipitation. Cooling rates of 15°C/hour from 45°C yield 92% pure Form A crystals in acetone-water, while ethanol-water gives only 78% purity due to Form B/C co-crystallization [3].
  • Antisolvent Recrystallization: Tetrahydrofuran (THF) solutions saturated at 45°C and treated with water (3 mL/min) produce larger, compact Form A crystals (mean size: 85 μm) vs. 35 μm crystals at 35°C. Larger crystals enhance filtration efficiency (flux rate: 120 L/m²/h vs. 65 L/m²/h) and reduce drying time by 40% [3].

Nanostructured lipid carriers (NSLCs) circumvent solubility limitations. A Quality by Design (QbD) approach using central composite design optimizes Capmul MCM (0.1% w/w), egg lecithin (0.15% w/w), and poloxamer 188 (0.37% w/w). This yields particles of 85 nm (PDI <0.2) with 98% entrapment efficiency, enhancing dissolution to 84.6% in 12 h (vs. 54.2% for free ceritinib) [9].

Table 3: Optimization Parameters for Ceritinib NSLCs

FactorRangeOptimal ValueImpact on Particle SizeImpact on Entrapment
Capmul MCM (liquid lipid)0.1–0.15% w/w0.1% w/wInverse correlationPositive correlation
Egg lecithin (emulsifier)0.15–0.25% w/w0.15% w/wInverse correlationPositive correlation
Poloxamer 188 (co-surfactant)0.2–0.37% w/w0.37% w/wInverse correlationPositive correlation

Properties

CAS Number

1032900-25-6

Product Name

Ceritinib

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C28H36ClN5O3S

Molecular Weight

558.1 g/mol

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)

InChI Key

VERWOWGGCGHDQE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl

Synonyms

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.